benzyl (4S)-3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate
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Overview
Description
Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H15F4NO3 and a molecular weight of 321.27 g/mol . It is characterized by the presence of a piperidine ring substituted with fluorine, hydroxyl, and trifluoromethyl groups, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under appropriate conditions.
Reduction: The compound can be reduced to remove the fluorine or hydroxyl groups, depending on the reagents used.
Scientific Research Applications
Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate: Lacks the cis configuration, which can affect its chemical and biological properties.
3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate: Lacks the benzyl group, which can influence its solubility and reactivity.
4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate: Lacks both the fluorine and benzyl groups, resulting in different chemical behavior.
These comparisons highlight the unique features of cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate, such as its specific configuration and functional groups, which contribute to its distinct properties and applications.
Properties
Molecular Formula |
C14H15F4NO3 |
---|---|
Molecular Weight |
321.27 g/mol |
IUPAC Name |
benzyl (4S)-3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H15F4NO3/c15-11-8-19(7-6-13(11,21)14(16,17)18)12(20)22-9-10-4-2-1-3-5-10/h1-5,11,21H,6-9H2/t11?,13-/m0/s1 |
InChI Key |
QQNQSSRECRSPPM-YUZLPWPTSA-N |
Isomeric SMILES |
C1CN(CC([C@@]1(C(F)(F)F)O)F)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC(C1(C(F)(F)F)O)F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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